4-ALLYL-3-CYCLOPENTYL-5-[(2-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOLE
Overview
Description
4-ALLYL-3-CYCLOPENTYL-5-[(2-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOLE is a synthetic organic compound belonging to the triazole family Triazoles are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ALLYL-3-CYCLOPENTYL-5-[(2-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOLE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction using allyl halides and suitable bases.
Attachment of the Cyclopentyl Ring: The cyclopentyl ring can be introduced through a cyclization reaction involving appropriate cyclopentyl precursors.
Thioether Formation: The final step involves the formation of the thioether linkage by reacting the triazole intermediate with 2-methylbenzylthiol under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-ALLYL-3-CYCLOPENTYL-5-[(2-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioether group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole derivatives with various functional groups.
Scientific Research Applications
4-ALLYL-3-CYCLOPENTYL-5-[(2-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOLE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Agriculture: It is explored for its potential use as a pesticide or herbicide due to its biological activity against pests and weeds.
Materials Science: The compound is investigated for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-ALLYL-3-CYCLOPENTYL-5-[(2-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways or disrupt cancer cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-allyl-3-(2-furyl)-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazole
- 4-allyl-3-[(3-bromobenzyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole
- 2-(4-allyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl)pyridine
Uniqueness
4-ALLYL-3-CYCLOPENTYL-5-[(2-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOLE is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the cyclopentyl ring and the methylbenzylthio moiety differentiates it from other similar triazole compounds, potentially leading to unique biological activities and applications.
Properties
IUPAC Name |
3-cyclopentyl-5-[(2-methylphenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3S/c1-3-12-21-17(15-9-6-7-10-15)19-20-18(21)22-13-16-11-5-4-8-14(16)2/h3-5,8,11,15H,1,6-7,9-10,12-13H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYGWOQOMZFVNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C(N2CC=C)C3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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